molecular formula C19H16N4S B2845610 N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea CAS No. 1086228-35-4

N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea

Cat. No.: B2845610
CAS No.: 1086228-35-4
M. Wt: 332.43
InChI Key: OYBDSKMOYXNXRS-GHVJWSGMSA-N
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Description

N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a phenyl ring, which is further substituted with a phenyldiazenyl group (-N=N-Ph)

Mechanism of Action

Mode of Action

It’s known that azo compounds can undergo photoisomerization , which could potentially influence their interaction with biological targets.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have antimicrobial effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea. For instance, the compound is stable in air and nitrogen atmospheres until 205 °C . Additionally, the compound’s photoisomerization behavior could potentially be influenced by light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea typically involves the reaction of phenyl isothiocyanate with 4-(phenyldiazenyl)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the phenyldiazenyl group can lead to the formation of corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the thiourea group under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(4-nitrophenyl)thiourea
  • 1-phenyl-3-(4-aminophenyl)thiourea
  • 1-phenyl-3-(4-methylphenyl)thiourea

Uniqueness

N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in redox reactions and form stable complexes with metal ions, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-phenyl-3-(4-phenyldiazenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h1-14H,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBDSKMOYXNXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401039804
Record name Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086228-35-4
Record name Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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